

Nopol chemical structure and IUPAC name.

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Compound of Interest

Compound Name: *Nopol*

Cat. No.: *B044374*

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An In-depth Technical Guide to **Nopol**: Chemical Structure, Properties, and Synthesis

Introduction

Nopol is a bicyclic primary alcohol derived from the monoterpene β -pinene.^[1] It is a chiral compound found naturally in sources such as carrot root oil and is utilized as an intermediate in the synthesis of various fine chemicals, including pharmaceuticals, fragrances, and flavorings.^{[1][2]} This document provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis of **Nopol**, intended for researchers and professionals in chemistry and drug development.

Chemical Structure and IUPAC Nomenclature

Nopol is a monoterpenoid alcohol.^[3] Its structure consists of a bicyclo[3.1.1]heptene skeleton with a 2-hydroxyethyl group and two methyl groups.

- Molecular Formula: $C_{11}H_{18}O$ ^{[3][4]}
- IUPAC Name: 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol^[4]
- Stereoisomer Specific Name (1R,5S): 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanol^{[1][3]}
- CAS Registry Number: 128-50-7 (racemic mixture), 35836-73-8 (1R)-(-) isomer^[1]
- Common Synonyms: Homomyrtenol, 6,6-Dimethyl-2-norpinene-2-ethanol^{[4][5][6]}

The core structure is based on the pinane framework, which imparts specific stereochemical properties and reactivity to the molecule.

Physicochemical Properties

The quantitative physicochemical data for **Nopol** are summarized in the table below. These properties are crucial for its application in synthesis and for predicting its behavior in various chemical environments.

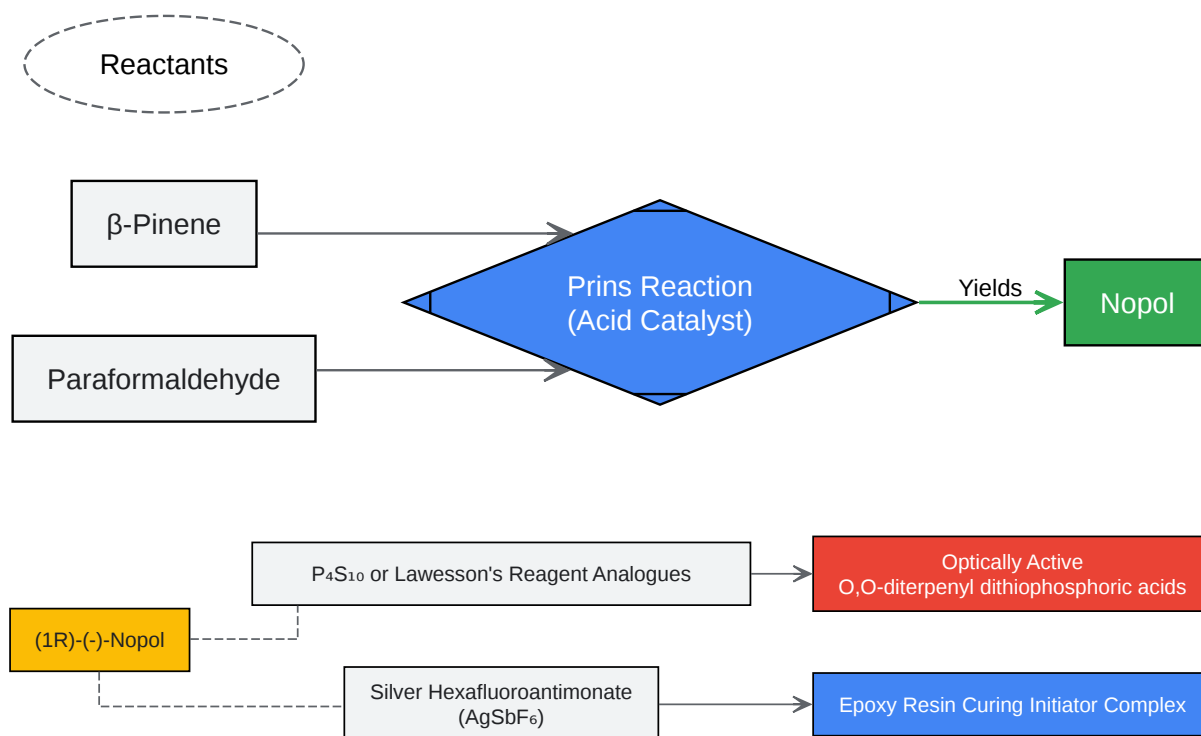
Property	Value	Reference(s)
Molecular Weight	166.26 g/mol	[1][4]
Appearance	Colorless, slightly viscous liquid	[3]
Odor	Mild woody, camphoraceous	[3]
Boiling Point	230-240 °C (at 760 mmHg) 110.5 °C (at 10 mmHg)	[1][7]
Density	0.973 g/mL at 25 °C 0.9647 g/cm ³ at 25 °C	[1][7]
Refractive Index	n ₂₀ /D 1.493 n _D 25 1.4920	[1][7]
Optical Rotation ([α]/D)	-37° (neat, 24 °C) for (1R)-(-) isomer	[7]
Flash Point	98 °C (208.4 °F) - closed cup	[7]
Solubility	Insoluble in water; soluble in organic solvents and oils	[3]
Topological Polar Surface Area	20.2 Å ²	[4][6]

Synthesis and Experimental Protocols

Nopol is primarily synthesized from β-pinene, a readily available natural terpene. The most common method is the Prins reaction, which involves the reaction of β-pinene with paraformaldehyde.

General Synthesis Workflow: Prins Reaction

The synthesis of **Nopol** from β -pinene and paraformaldehyde is a well-established industrial process. The workflow involves the electrophilic addition of an aldehyde to an alkene.



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